molecular formula C16H23F3N2 B14219037 (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine CAS No. 820983-40-2

(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine

Cat. No.: B14219037
CAS No.: 820983-40-2
M. Wt: 300.36 g/mol
InChI Key: OKWPFNALAQQZAO-AWEZNQCLSA-N
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Description

“(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine” is a chiral pyrrolidin-3-amine derivative characterized by a stereospecific (3S) configuration. The compound features two distinct substituents on the pyrrolidine nitrogen: a butyl group and a benzyl moiety substituted with a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the butyl chain may influence solubility and binding interactions in biological systems.

Properties

CAS No.

820983-40-2

Molecular Formula

C16H23F3N2

Molecular Weight

300.36 g/mol

IUPAC Name

(3S)-N-butyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C16H23F3N2/c1-2-3-10-21(14-8-9-20-11-14)12-13-6-4-5-7-15(13)16(17,18)19/h4-7,14,20H,2-3,8-12H2,1H3/t14-/m0/s1

InChI Key

OKWPFNALAQQZAO-AWEZNQCLSA-N

Isomeric SMILES

CCCCN(CC1=CC=CC=C1C(F)(F)F)[C@H]2CCNC2

Canonical SMILES

CCCCN(CC1=CC=CC=C1C(F)(F)F)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.

    Attachment of the Trifluoromethylphenylmethyl Group: This step involves the reaction of the pyrrolidine intermediate with a trifluoromethylphenylmethyl halide in the presence of a strong base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine” are best understood through comparison with analogous pyrrolidin-3-amine derivatives and trifluoromethyl-containing compounds. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
This compound (Target) C₁₅H₂₂F₃N 273.34 - N-Butyl
- N-(2-CF₃-benzyl)
- (3S) configuration
High lipophilicity due to CF₃ and butyl groups; stereochemistry may affect bioactivity.
1-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine dihydrochloride C₁₂H₁₄F₃N₂·2HCl 309.17 (free base: 244.25) - N-(4-CF₃-benzyl)
- Dihydrochloride salt
Para-CF₃ substitution may alter receptor binding compared to ortho-CF₃ in the target .
(3S)-1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine dihydrochloride C₁₁H₁₅FN₂·2HCl 230.11 (free base: 194.25) - N-(2-F-benzyl)
- (3S) configuration
Smaller substituent (F vs. CF₃) reduces lipophilicity; lacks butyl chain .
N-(3-Methylbutyl)pyridin-3-amine C₁₀H₁₆N₂ 164.25 - Pyridine core
- N-(3-methylbutyl)
Heterocycle differs (pyridine vs. pyrrolidine); no CF₃ group .

Key Differences and Implications

Substituent Position and Size :

  • The target compound’s ortho-CF₃ group on the benzyl ring may sterically hinder interactions compared to the para-CF₃ analog in ’s compound. This positional difference could influence receptor selectivity .
  • The butyl chain in the target compound provides greater hydrophobicity than the smaller alkyl or benzyl groups in analogs like ’s fluorophenylmethyl derivative .

Stereochemistry :

  • The (3S) configuration is shared with ’s compound but contrasts with unspecified stereochemistry in other analogs. Chirality can critically affect pharmacokinetics and target engagement.

Salt Forms :

  • Dihydrochloride salts (e.g., ) enhance aqueous solubility but may alter bioavailability compared to free-base forms like the target compound .

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods for analogs in and . However, the ortho-CF₃ substituent may require regioselective protection-deprotection strategies .
  • Thermodynamic Stability: Trifluoromethyl groups (as in the target and ) improve metabolic stability compared to non-fluorinated analogs, as shown in related CNS-active compounds .

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